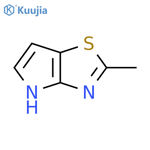

ピロロチアゾール

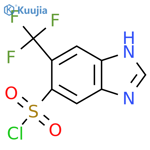

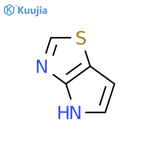

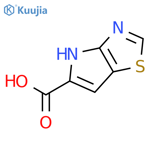

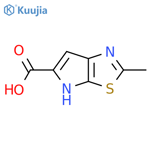

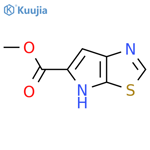

ピロロチアゾールは、ピロール環とチアゾール環が融合した二環式ヘテロ環化合物であり、強い芳香性と安定性を示す。この構造は、電子供与性と求電子性のバランスにより、多様な有機合成反応において優れた中間体として機能する。特に医薬品や農薬の合成において、構造的多様性と反応性の向上に寄与する。酸素や硫黄を含む五員環の組み合わせにより、特異な電子状態が生じ、触媒反応や生体分子との相互作用においても注目される。化学的特性は、置換基の種類に応じて調整可能であり、機能性材料開発における重要な構造モチーフとして利用される。

関連文献

-

Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240

-

Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744

-

D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720

-

Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085

推奨される供給者

-

atkchemicaFactory Trade Brand reagents会社の性質: Private enterprises

-

Nanjing Jubai BiopharmFactory Trade Brand reagents会社の性質: Private enterprises

-

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTDFactory Trade Brand reagents会社の性質: Private enterprises

-

Zhejiang Brunova Technology Co., Ltd.Factory Trade Brand reagents会社の性質: Private enterprises

-

Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

おすすめ商品

-

-

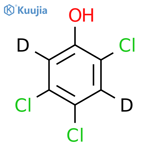

2,4,5-Trichlorophenol-d2 Cas No: 93951-82-7

2,4,5-Trichlorophenol-d2 Cas No: 93951-82-7 -

-

-